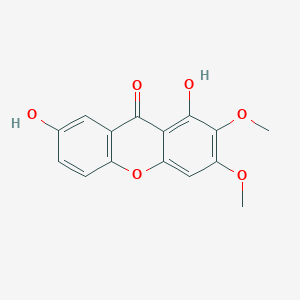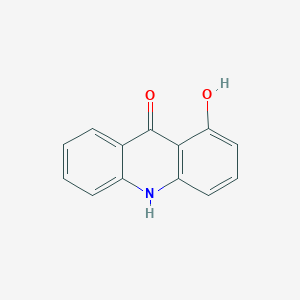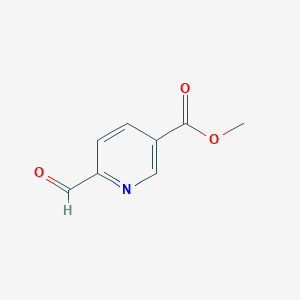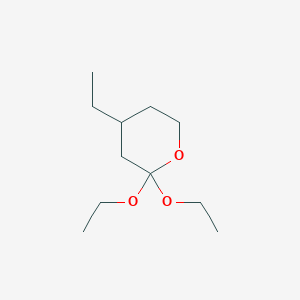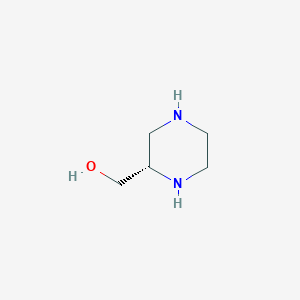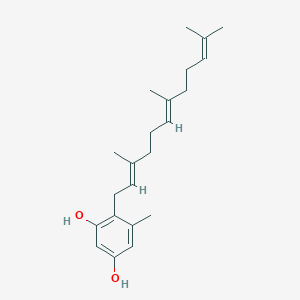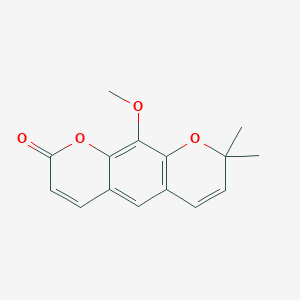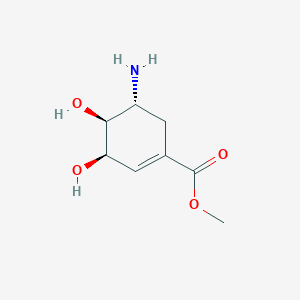
methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate, also known as MAC, is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. MAC is a cyclohexene derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying cellular processes and disease mechanisms.
科学的研究の応用
Methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate has a wide range of potential scientific research applications. One of the most promising areas of research is in the field of cancer biology. This compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a therapeutic agent. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential tool for studying inflammatory diseases such as arthritis.
作用機序
The mechanism of action of methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cellular processes. Specifically, this compound has been shown to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. By inhibiting DHFR, this compound may disrupt the normal function of cancer cells and prevent their growth.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant activity and to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins. Additionally, this compound has been shown to have neuroprotective effects, making it a potential tool for studying neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate is its versatility. This compound can be used in a wide range of scientific research applications, making it a valuable tool for studying a variety of cellular processes and disease mechanisms. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers with limited resources.
One limitation of this compound is that its mechanism of action is not fully understood. While it has been shown to inhibit the activity of certain enzymes, the precise mechanism by which it exerts its effects is still unclear. Additionally, this compound has not been extensively tested in vivo, so its potential toxicity and side effects are not well understood.
将来の方向性
There are a number of future directions for research on methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate. One area of interest is in the development of this compound-based therapeutics for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity and side effects. Finally, this compound could be used as a tool for studying a wide range of cellular processes and disease mechanisms, making it a valuable tool for basic research in biology and medicine.
Conclusion:
This compound, or this compound, is a chemical compound with a wide range of potential scientific research applications. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a valuable tool for studying disease mechanisms and cellular processes. While the mechanism of action of this compound is not fully understood, it has the potential to be developed into a therapeutic agent for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the properties of this compound and its potential applications in scientific research.
合成法
The synthesis of methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate involves the reaction of 3,4-dihydroxycyclohex-5-ene-1-carboxylic acid with methylamine in the presence of a suitable catalyst. The resulting compound is then purified using standard chromatographic techniques. The synthesis of this compound is relatively straightforward and can be performed on a small scale in a laboratory setting.
特性
CAS番号 |
135292-63-6 |
|---|---|
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC名 |
methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h3,5-7,10-11H,2,9H2,1H3/t5-,6-,7+/m1/s1 |
InChIキー |
GTYGKCOOBFWYPV-QYNIQEEDSA-N |
異性体SMILES |
COC(=O)C1=C[C@H]([C@H]([C@@H](C1)N)O)O |
SMILES |
COC(=O)C1=CC(C(C(C1)N)O)O |
正規SMILES |
COC(=O)C1=CC(C(C(C1)N)O)O |
同義語 |
1-Cyclohexene-1-carboxylicacid,5-amino-3,4-dihydroxy-,methylester,[3R- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B162060.png)

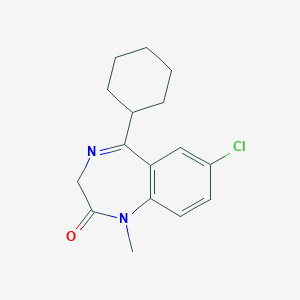
![2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B162068.png)
